

physical and chemical properties of 2-Chloro-3,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3,6-difluorobenzaldehyde

Cat. No.: B1303778

[Get Quote](#)

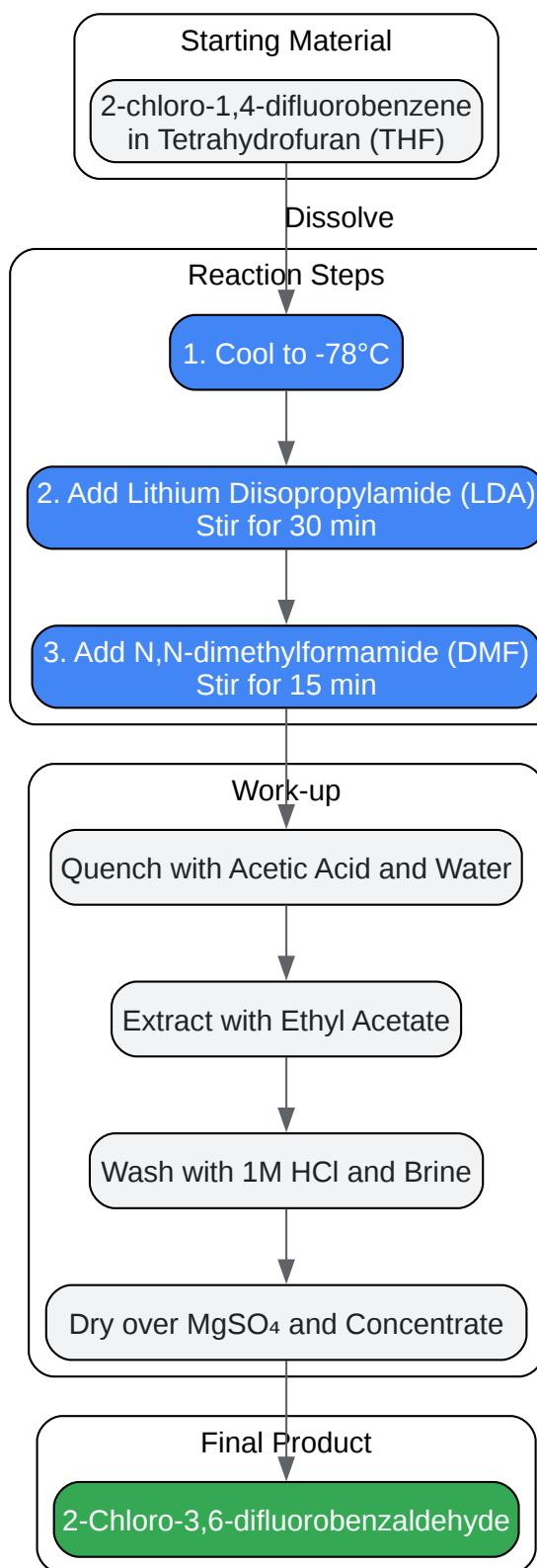
An In-depth Technical Guide to **2-Chloro-3,6-difluorobenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-3,6-difluorobenzaldehyde** (CAS No: 261762-39-4), a key chemical intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} The document details its core physical and chemical properties, outlines a validated synthesis protocol, describes its chemical reactivity and applications, and provides essential safety and handling information. This guide is intended for researchers, chemists, and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

2-Chloro-3,6-difluorobenzaldehyde is a halogenated aromatic aldehyde.^[3] Its trifunctional nature, featuring chloro, fluoro, and aldehyde groups, makes it a versatile building block in organic synthesis. The physical and chemical properties are summarized below.

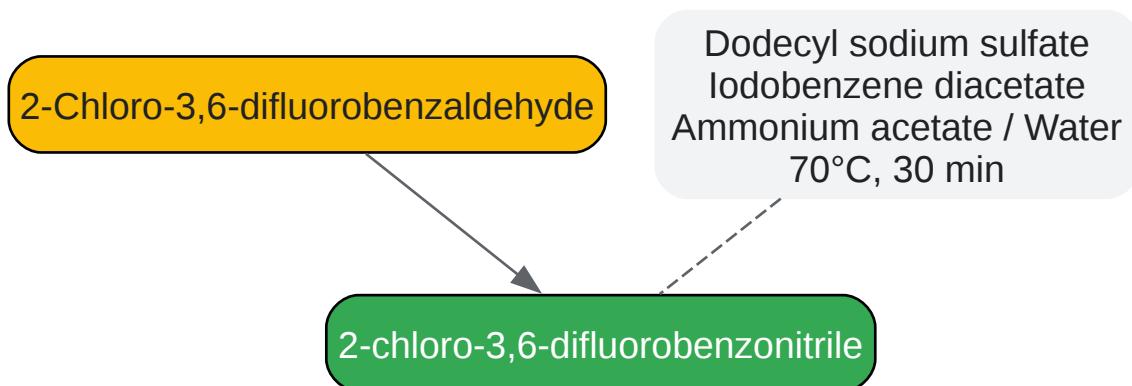

Table 1: Physical and Chemical Properties of 2-Chloro-3,6-difluorobenzaldehyde

Property	Value	Source(s)
CAS Number	261762-39-4	[3] [4] [5]
Molecular Formula	C ₇ H ₃ ClF ₂ O	[4] [6] [7]
Molecular Weight	176.55 g/mol	[4] [6]
Appearance	Solid	[3]
Melting Point	46 - 50 °C	[3]
Boiling Point	206.4 ± 35.0 °C (at 760 Torr)	[3]
Flash Point	110 °C (closed cup)	[3] [4]
Purity	Typically ≥97.5%	[4]
SMILES	O=CC1=C(F)C=CC(F)=C1Cl	[7]
Storage	Inert atmosphere, 2-8°C	[7]

Synthesis and Reactivity

Synthesis

2-Chloro-3,6-difluorobenzaldehyde can be synthesized from 2-chloro-1,4-difluorobenzene. The process involves a directed ortho-metallation using a strong base like lithium diisopropylamide (LDA), followed by formylation with N,N-dimethylformamide (DMF).[\[1\]](#)

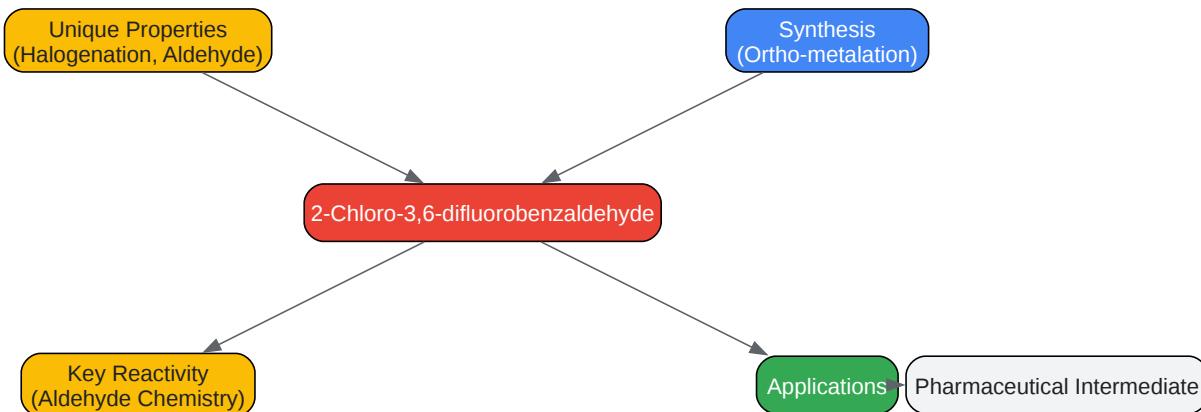

[Click to download full resolution via product page](#)

*Synthesis workflow for **2-Chloro-3,6-difluorobenzaldehyde**.*

Reactivity and Chemical Stability

The compound is stable under normal, recommended storage conditions.^{[3][5]} It is incompatible with strong oxidizing agents.^{[3][5]} Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.^[3]

A key application demonstrating its reactivity is the conversion to 2-chloro-3,6-difluorobenzonitrile.^[1] This transformation highlights the utility of the aldehyde group as a synthetic handle.



[Click to download full resolution via product page](#)

Conversion to 2-chloro-3,6-difluorobenzonitrile.

Applications in Research and Drug Development

2-Chloro-3,6-difluorobenzaldehyde serves as a crucial pharmaceutical intermediate.^[1] Its primary documented application is as a precursor for the synthesis of 2-chloro-3,6-difluorobenzonitrile, another valuable building block in the development of complex molecules.^[1] Halogenated benzaldehydes are generally important in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the halogen atoms.^[2]

[Click to download full resolution via product page](#)

Relationships between properties, synthesis, and applications.

Experimental Protocols

Protocol for the Synthesis of 2-Chloro-3,6-difluorobenzaldehyde[1]

- Preparation: Dissolve 2-chloro-1,4-difluorobenzene (1.78g, 12.0mmol) in 50mL of tetrahydrofuran (THF) in a suitable reaction vessel.
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Slowly add lithium diisopropylamide (1.8M in THF, 7.3mL, 13.2mmol) to the cooled solution. Stir the mixture at -78°C for 30 minutes.
- Formylation: Add N,N-dimethylformamide (1.05g, 14.4mmol) to the reaction mixture. Continue stirring for another 15 minutes at -78°C.
- Quenching: Quench the reaction by adding 3mL of acetic acid, followed by 100mL of water. Allow the mixture to warm to room temperature.

- Extraction and Work-up: Extract the organic phase with ethyl acetate. Wash the combined organic layers with 1M hydrochloric acid solution and then with brine.
- Isolation: Dry the organic phase over magnesium sulfate, filter, and concentrate under vacuum to yield the final product, **2-Chloro-3,6-difluorobenzaldehyde**. (Reported yield: 1.51g, 71%).

Protocol for the Synthesis of 2-chloro-3,6-difluorobenzonitrile[1]

- Mixing: In a reaction vessel, combine **2-Chloro-3,6-difluorobenzaldehyde** (1.51g, 8.5mmol), dodecyl sodium sulfate (0.49g, 1.71mmol), iodobenzene diacetate (4.12g, 12.8mmol), and a solution of ammonium acetate (3.29g, 42.7mmol) in 9mL of water.
- Reaction: Stir the mixture vigorously at 70°C for 30 minutes.
- Extraction: After cooling, extract the organic phase with dichloromethane.
- Isolation: Dry the organic phase over magnesium sulfate and concentrate under vacuum.
- Purification: Purify the crude product using preparative HPLC to obtain 2-chloro-3,6-difluorobenzonitrile. (Reported yield: 0.42g, 28%).

Safety and Handling

This chemical is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[5]

Table 2: GHS Hazard Information

Category	Information	Source(s)
Signal Word	Warning	[5]
Pictograms	GHS07 (Exclamation Mark)	[5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5]
Precautionary Statements		
Prevention	P264: Wash face, hands and any exposed skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.	[5]
Response	P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed.	[5]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.	[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. 2-CHLORO-3,6-DIFLUOROBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. 261762-39-4|2-Chloro-3,6-difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-3,6-difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303778#physical-and-chemical-properties-of-2-chloro-3-6-difluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com